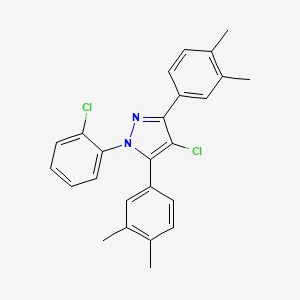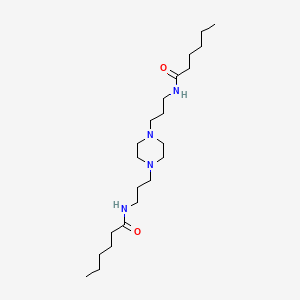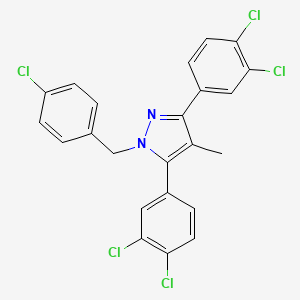![molecular formula C16H19F2N5O3S B10923922 4-(difluoromethyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10923922.png)
4-(difluoromethyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIFLUOROMETHYL)-7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazolyl sulfonyl group, and a pyrazolo[3,4-b]pyridin-6-one core. Its multifaceted structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available precursors. One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions, such as the use of sodium hypochlorite (NaOCl) for oxidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts can facilitate the reaction process, making it more efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: Using reagents like sodium hypochlorite (NaOCl).
Substitution: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound .
Scientific Research Applications
4-(DIFLUOROMETHYL)-7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in fatty acid elongation, thereby affecting cell proliferation and growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- Pyroxasulfone
Uniqueness
4-(DIFLUOROMETHYL)-7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups and its versatile applications in various fields. Its difluoromethyl group, in particular, contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C16H19F2N5O3S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-7-(1,3-dimethylpyrazol-4-yl)sulfonyl-2-(2-methylpropyl)pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H19F2N5O3S/c1-9(2)6-22-7-12-11(15(17)18)5-14(24)23(16(12)20-22)27(25,26)13-8-21(4)19-10(13)3/h5,7-9,15H,6H2,1-4H3 |
InChI Key |
XXXTZYNMYNBBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C(=O)C=C(C3=CN(N=C32)CC(C)C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10923854.png)
![2-[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10923864.png)



![2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10923882.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923883.png)
![N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B10923885.png)
![1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10923888.png)
![Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10923896.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923900.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide](/img/structure/B10923904.png)
![6-cyclopropyl-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10923914.png)
![N-(2,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923920.png)
